molecular formula C11H9NO B11916097 7-Methylquinoline-4-carbaldehyde

7-Methylquinoline-4-carbaldehyde

Cat. No.: B11916097
M. Wt: 171.19 g/mol
InChI Key: JENSOWTXGLCJNA-UHFFFAOYSA-N
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Description

7-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a quinoline core structure with a methyl group at the 7th position and an aldehyde group at the 4th position. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable target for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylquinoline-4-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where 7-methylquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4th position. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Another method involves the Friedländer synthesis, where aniline derivatives are condensed with aldehydes or ketones in the presence of acidic catalysts to form the quinoline ring system

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 7-Methylquinoline-4-carboxylic acid.

    Reduction: 7-Methylquinoline-4-methanol.

    Substitution: Various halogenated derivatives depending on the position and type of halogen introduced.

Scientific Research Applications

7-Methylquinoline-4-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design of bioactive molecules and drug candidates.

    Medicine: Explored for its therapeutic potential in treating various diseases. Quinoline derivatives are known for their antimalarial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals. It is also used in the development of electronic materials and sensors.

Mechanism of Action

The mechanism of action of 7-Methylquinoline-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The quinoline ring system can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carbaldehyde: Lacks the methyl group at the 7th position, which may affect its chemical reactivity and biological activity.

    7-Methylquinoline: Lacks the aldehyde group at the 4th position, which limits its ability to undergo certain chemical reactions.

    4-Methylquinoline-2-carbaldehyde: Has a different substitution pattern, leading to distinct chemical and biological properties.

Uniqueness

7-Methylquinoline-4-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer specific reactivity and biological activity

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

7-methylquinoline-4-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-2-3-10-9(7-13)4-5-12-11(10)6-8/h2-7H,1H3

InChI Key

JENSOWTXGLCJNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1)C=O

Origin of Product

United States

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